1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound with a molecular formula of C20H27BrN4O3S and a molecular weight of 483.42 g/mol . This compound features a pyrazole ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable butanoyl chloride under basic conditions . The resulting intermediate is then reacted with 4-[(3,4-dimethylphenyl)sulfonyl]piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Uniqueness
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom in the pyrazole ring, which can influence its reactivity and biological activity. The combination of the pyrazole and piperazine rings, along with the sulfonyl group, also contributes to its distinct chemical and biological properties .
Biological Activity
The compound 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a novel synthetic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Its structure includes a pyrazole moiety and a sulfonamide group, which are often associated with pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈BrN₃O₂S |
Molecular Weight | 372.29 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and sulfonamide groups enhances its potential as an enzyme inhibitor and modulator of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : Interaction with specific receptors could lead to changes in cell signaling pathways, influencing processes such as inflammation and cell proliferation.
Biological Activity
Research indicates that compounds similar to this structure exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties against various bacterial strains. For instance, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Anti-inflammatory Effects : The sulfonamide group is often linked to anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Piperazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Antibacterial Activity : A series of pyrazole-based compounds were synthesized and tested for antibacterial efficacy. Results indicated that certain derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed promising interactions with enzymes implicated in cancer metabolism, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O3S/c1-14-6-7-19(12-15(14)2)30(28,29)25-10-8-24(9-11-25)20(27)13-16(3)26-18(5)21(22)17(4)23-26/h6-7,12,16H,8-11,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDIHAJAFUUGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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